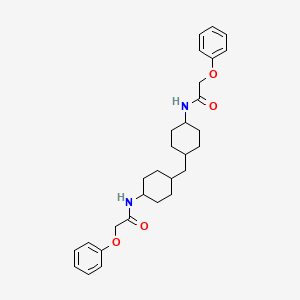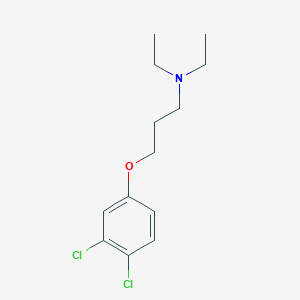
N-(2,4-difluorophenyl)-2-(2-thienyl)-1-azepanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-2-(2-thienyl)-1-azepanecarboxamide, also known as DFTZ, is a synthetic compound that belongs to the class of azepane carboxamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology.
作用机制
The exact mechanism of action of N-(2,4-difluorophenyl)-2-(2-thienyl)-1-azepanecarboxamide is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems, including dopamine, serotonin, and glutamate. It has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated sodium channels, and the regulation of intracellular calcium levels. It has also been shown to exhibit potent antipsychotic and antinociceptive effects in animal models.
实验室实验的优点和局限性
One of the major advantages of using N-(2,4-difluorophenyl)-2-(2-thienyl)-1-azepanecarboxamide in lab experiments is its high potency and selectivity for its target receptors. However, one of the major limitations of using N-(2,4-difluorophenyl)-2-(2-thienyl)-1-azepanecarboxamide is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for the study of N-(2,4-difluorophenyl)-2-(2-thienyl)-1-azepanecarboxamide, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other neurological disorders, and the elucidation of its exact mechanism of action. Additionally, further research is needed to determine the optimal dosing and administration regimens for N-(2,4-difluorophenyl)-2-(2-thienyl)-1-azepanecarboxamide in both animal models and humans.
Conclusion:
In conclusion, N-(2,4-difluorophenyl)-2-(2-thienyl)-1-azepanecarboxamide is a promising compound with potential applications in the treatment of various neurological disorders. Its high potency and selectivity make it an attractive target for further research, and its biochemical and physiological effects suggest that it may have a wide range of therapeutic applications. However, further research is needed to fully understand its mechanism of action and to determine the optimal dosing and administration regimens for its use in both animal models and humans.
合成方法
The synthesis of N-(2,4-difluorophenyl)-2-(2-thienyl)-1-azepanecarboxamide involves several steps, including the reaction of 2,4-difluoroaniline with 2-thiophenecarboxylic acid, followed by the reaction of the resulting acid with 1-azepanecarbonyl chloride. The final product is obtained after purification and isolation using column chromatography.
科学研究应用
N-(2,4-difluorophenyl)-2-(2-thienyl)-1-azepanecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of various neurological disorders. It has been shown to exhibit potent activity against several targets, including the dopamine D3 receptor, sigma-1 receptor, and voltage-gated sodium channels.
属性
IUPAC Name |
N-(2,4-difluorophenyl)-2-thiophen-2-ylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2OS/c18-12-7-8-14(13(19)11-12)20-17(22)21-9-3-1-2-5-15(21)16-6-4-10-23-16/h4,6-8,10-11,15H,1-3,5,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNKUSBQEMOWNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(N(CC1)C(=O)NC2=C(C=C(C=C2)F)F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Difluorophenyl)-2-(thiophen-2-YL)azepane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4929073.png)


![N-[(4-methoxy-1-naphthyl)methyl]-2-methyl-4-nitroaniline](/img/structure/B4929096.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4929124.png)
![10-acetyl-11-[5-(4-bromophenyl)-2-furyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4929125.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4929127.png)
